2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene
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Overview
Description
2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene is an organic compound with the chemical formula C8H7Cl3O2S. It is a derivative of benzene, characterized by the presence of two chlorine atoms at the 2 and 4 positions, and a sulfonyl group attached to a 2-chloroethyl chain. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene typically involves the chlorination of benzene derivatives followed by sulfonation. One common method includes the reaction of 2,4-dichlorobenzene with chlorosulfonic acid, followed by the introduction of a 2-chloroethyl group under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and sulfonation processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. Safety measures are crucial due to the handling of chlorinated compounds and strong acids.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide, or oxidized to a sulfone.
Elimination Reactions: The 2-chloroethyl group can undergo elimination to form alkenes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia are commonly used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include 2,4-dichloro-1-[(2-hydroxyethyl)sulfonyl]benzene or 2,4-dichloro-1-[(2-aminoethyl)sulfonyl]benzene.
Oxidation: The major product is this compound sulfone.
Reduction: The major product is 2,4-dichloro-1-[(2-chloroethyl)sulfanyl]benzene.
Scientific Research Applications
2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The sulfonyl group plays a crucial role in its reactivity, facilitating the formation of stable adducts with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-1-(chloromethyl)benzene
- 2,4-Dichloro-1-(ethoxymethyl)benzene
- 2,4-Dichloro-1-(methylsulfonyl)benzene
Uniqueness
2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene is unique due to the presence of both a sulfonyl group and a 2-chloroethyl chain. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications. The compound’s ability to undergo multiple types of chemical reactions and its potential use in diverse fields highlight its versatility and importance.
Properties
IUPAC Name |
2,4-dichloro-1-(2-chloroethylsulfonyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O2S/c9-3-4-14(12,13)8-2-1-6(10)5-7(8)11/h1-2,5H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHKIQPDEDLHDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381259 |
Source
|
Record name | 2,4-Dichloro-1-(2-chloroethanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-30-2 |
Source
|
Record name | 2,4-Dichloro-1-(2-chloroethanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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